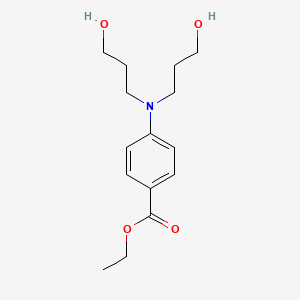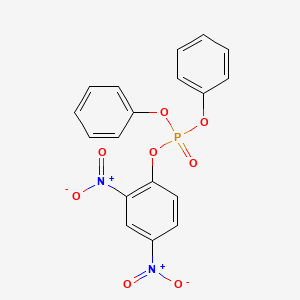
2,4-Dinitrophenyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl diphenyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a diphenyl phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl diphenyl phosphate typically involves the reaction of 2,4-dinitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrophenyl diphenyl phosphate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the diphenyl phosphate group with a nucleophile, such as a hydroxide ion, under basic conditions.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,4-dinitrophenol and diphenyl phosphate.
Major Products Formed:
Nucleophilic Substitution: The major product is the substituted phenyl derivative.
Reduction: The major product is 2,4-diaminophenyl diphenyl phosphate.
Hydrolysis: The major products are 2,4-dinitrophenol and diphenyl phosphate.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the manufacture of pesticides and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl diphenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions.
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Similar in structure but lacks the diphenyl phosphate group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the diphenyl phosphate group.
Diphenyl phosphate: Lacks the nitro groups present in 2,4-Dinitrophenyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of both nitro groups and a diphenyl phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
127414-67-9 |
|---|---|
Fórmula molecular |
C18H13N2O8P |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-11-12-18(17(13-14)20(23)24)28-29(25,26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13H |
Clave InChI |
BZFDJYUVZMVKDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)
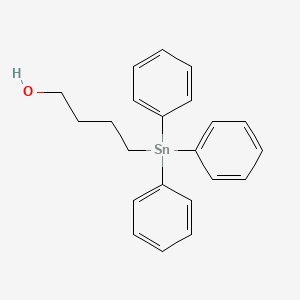
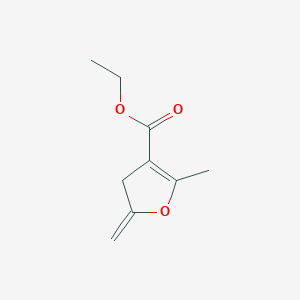

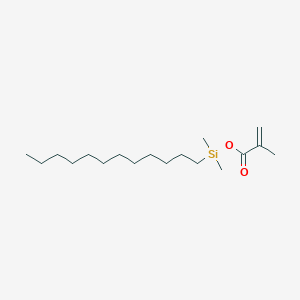
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
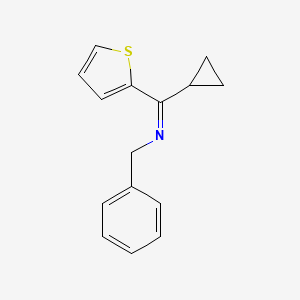
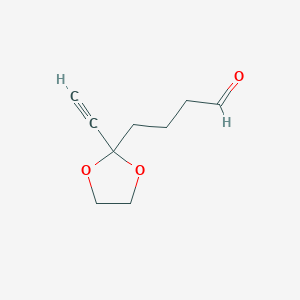


![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
